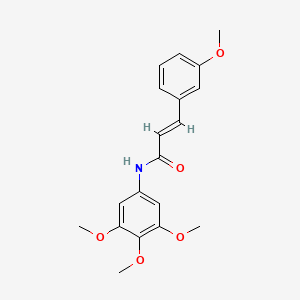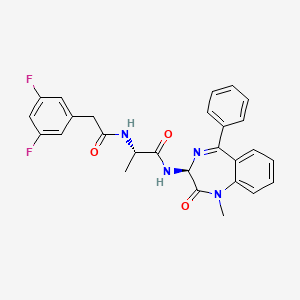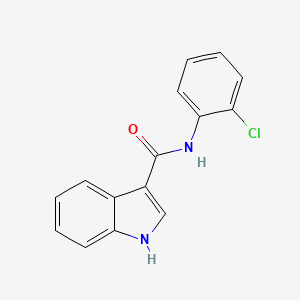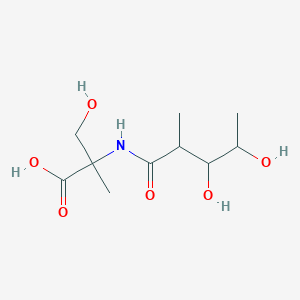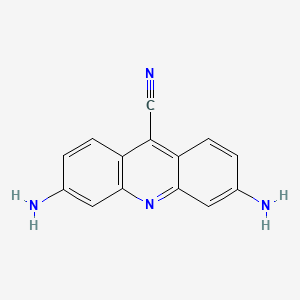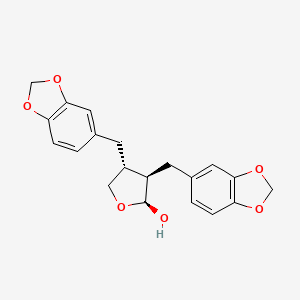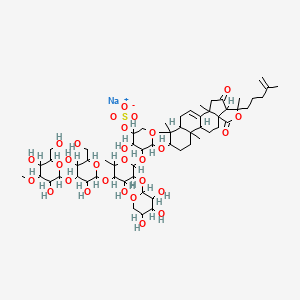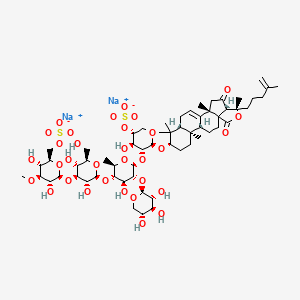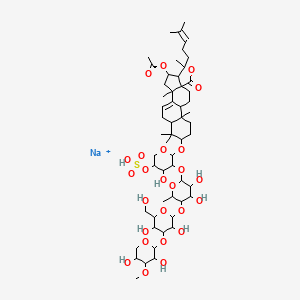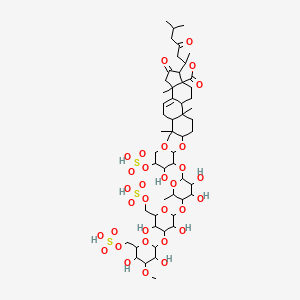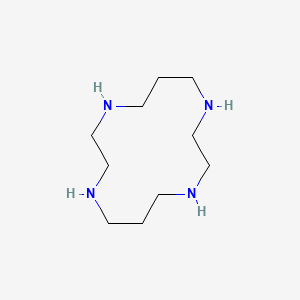
1,4,8,11-Tetraazacyclotetradecane
Overview
Description
1,4,8,11-Tetraazacyclotetradecane, also known as Cyclam, is an organic compound . It is a white solid that is soluble in water . The compound is notable as a macrocyclic ligand, which binds strongly to many transition metal cations .
Synthesis Analysis
The synthesis of this compound involves the development of new synthesis strategies and the development of bi-functional tetraazamacrocyclic compounds for nuclear medicine applications in radiopharmaceuticals . The functionalization assessment of 1,4,8,8,11-tetraazacyclotetradecane has been carried out, evaluating the potential of the aminal tool for mono-N-functionalization and then bis-functionalization .Molecular Structure Analysis
The molecular formula of this compound is C10H24N4 . Its molecular weight is 200.3244 . The structure of this compound is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
This compound is used in the synthesis of molecules with electroactive cavities . It acts as a nitrogen crown ether analogue and as an antioxidant in rubber . It is also used in the preparation of plerixafor derivatives .Physical and Chemical Properties Analysis
This compound has a melting point of 184-186 °C (lit.) . It is soluble in water . It is a white fluffy needle-like crystalline powder .Scientific Research Applications
Radiopharmaceutical Applications
1,4,8,11-Tetraazacyclotetradecane, as part of the cross-bridged cyclam class, is significant in radiopharmaceutical applications. It forms kinetically stable complexes with copper radioisotopes, particularly useful in diagnostic positron emission tomography (PET) imaging and targeted radiotherapeutic applications (Boswell et al., 2008).
Coordination Chemistry and Isomerism
This compound forms both cis- and trans-isomeric complexes with cobalt(III), showcasing its versatility in coordination chemistry. The distinct orientation of donor atoms in these complexes highlights its potential in creating varied chemical structures (Kotek et al., 2001).
Self-Assembled Systems
This compound plays a role in forming proton-driven self-assembled systems, particularly in conjunction with cyclam-cored dendrimers. These systems demonstrate potential in molecular photonics, including sensor applications and logic gates (Bergamini et al., 2004).
Corrosion Inhibition
Studies indicate that derivatives of this compound can act as effective corrosion inhibitors, particularly for carbon steel surfaces. This application is valuable in industrial settings to enhance the longevity and durability of metal structures (Tecuapa-Flores et al., 2019).
Inorganic Photoreduction
This compound derivatives, like 1,8-dithia-4,11-diazacyclotetradecane, show promise in the electrochemical reduction of protons and CO2, offering insights into biological proton and CO2 reductions (Gerschel et al., 2019).
Lanthanide Coordination Polymers
The compound is effective in forming lanthanide coordination polymers, which have applications in modulated fluorescence. This property is pivotal in developing optical materials and sensors (Liu et al., 2004).
Mechanism of Action
Target of Action
1,4,8,11-Tetraazacyclotetradecane, also known as Cyclam, is an azamacrocycle that forms more stable metal complexes compared to open chain ligands . It has been found to bind preferentially to adenosine triphosphate (ATP), among all other common anions and biologically important phosphate .
Mode of Action
Cyclam interacts with its targets by forming complexes with transition metals such as Co2+, Ni2+, Cu2+, and Zn2+ . The formation of these complexes occurs under a variety of conditions of metal-ligand ratios and solvent media .
Biochemical Pathways
The biochemical pathways affected by Cyclam are primarily related to its ability to form complexes with transition metals. These complexes can have a variety of structures, depending on the coordination numbers of the metal ions . For example, species with a four-coordinate metal in the N4 cavity of the ligand alone have been isolated, as well as species with either one or two additional axial ligands .
Result of Action
The result of Cyclam’s action is the formation of stable complexes with transition metals. These complexes can have a variety of structures and properties, depending on the specific metal ions involved and the conditions under which the complexes are formed .
Action Environment
The action of Cyclam can be influenced by a variety of environmental factors, including the specific metal ions present, the ratio of metal ions to ligand, and the solvent media . These factors can affect the structure and properties of the complexes that Cyclam forms, thereby influencing its action, efficacy, and stability.
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. It may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Future Directions
1,4,8,11-Tetraazacyclotetradecane is used in the synthesis of molecules with electroactive cavities . It is also used in the preparation of plerixafor derivatives, which are used to mobilize hematopoietic stem cells in cancer patients into the bloodstream . This suggests that this compound could have future applications in the medical field, particularly in cancer treatment .
Biochemical Analysis
Biochemical Properties
1,4,8,11-Tetraazacyclotetradecane plays a crucial role in biochemical reactions, primarily as a ligand that forms stable complexes with metal ions. These metal complexes are involved in various biochemical processes. Cyclam interacts with enzymes, proteins, and other biomolecules, influencing their activity and stability. For instance, Cyclam forms complexes with copper and zinc ions, which are essential cofactors for many enzymes. These interactions can modulate enzyme activity, affecting biochemical pathways and cellular functions .
Cellular Effects
This compound influences various cellular processes through its interactions with metal ions and biomolecules. Cyclam-metal complexes can affect cell signaling pathways, gene expression, and cellular metabolism. For example, Cyclam complexes with copper ions have been shown to exhibit immunomodulatory effects and inhibit specific enzymes such as β-glucuronidase . These interactions can lead to changes in cellular functions, including altered metabolic activity and gene expression patterns.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form stable complexes with metal ions. Cyclam binds to metal ions through its nitrogen atoms, creating a stable coordination environment. This binding can inhibit or activate enzymes by altering their conformation and activity. For example, Cyclam-copper complexes can inhibit β-glucuronidase by binding to its active site, preventing substrate access . Additionally, Cyclam can influence gene expression by modulating the activity of metal-dependent transcription factors.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Cyclam is relatively stable under standard laboratory conditions, but its metal complexes may undergo degradation or dissociation over time. Long-term studies have shown that Cyclam-metal complexes can maintain their biological activity for extended periods, but their stability may be influenced by factors such as pH, temperature, and the presence of other biomolecules .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, Cyclam-metal complexes can exhibit beneficial effects, such as enhanced enzyme activity and improved cellular functions. At high doses, these complexes may become toxic, leading to adverse effects such as oxidative stress and cellular damage. Studies have shown that the threshold for toxicity depends on the specific metal ion and the biological context .
Metabolic Pathways
This compound is involved in various metabolic pathways through its interactions with metal ions and enzymes. Cyclam-metal complexes can participate in redox reactions, influencing metabolic flux and the levels of metabolites. For example, Cyclam-copper complexes can catalyze the oxidation of organic substrates, affecting cellular redox balance and metabolic activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Cyclam-metal complexes can be taken up by cells via endocytosis or specific metal transporters. Once inside the cell, these complexes can localize to specific organelles, such as mitochondria or the nucleus, where they exert their biological effects .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with biomolecules and post-translational modifications. Cyclam-metal complexes can be directed to specific cellular compartments through targeting signals or binding to organelle-specific proteins. For example, Cyclam-copper complexes may localize to the mitochondria, where they can influence mitochondrial function and energy metabolism .
Properties
IUPAC Name |
1,4,8,11-tetrazacyclotetradecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24N4/c1-3-11-7-9-13-5-2-6-14-10-8-12-4-1/h11-14H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDAXKAUIABOHTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCNCCCNCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30183698 | |
| Record name | Cyclam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30183698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; Hygroscopic; [Alfa Aesar MSDS] | |
| Record name | Cyclam | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13361 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
295-37-4 | |
| Record name | 1,4,8,11-Tetraazacyclotetradecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=295-37-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclam | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000295374 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 295-37-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=180811 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30183698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4,8,11-tetraazacyclotetradecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.491 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EP5AZ544VP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
